Sorbitan laurate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZFANDGMFTDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324260 | |
| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sorbitan monolaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21733 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16287-68-6, 5959-89-7, 1338-39-2 | |
| Record name | NSC406169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1,4-anhydro-, 6-dodecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-glucitol 6-dodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan laurate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Optimization
After 48 hours , the reaction achieved 28% molar conversion to sorbitan laurate. The product was extracted using ethyl acetate and purified via flash chromatography.
Comparative Analysis of Preparation Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: Sorbitan laurate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into sorbitol and lauric acid .
Common Reagents and Conditions:
Esterification: Sorbitol and lauric acid are the primary reagents, with catalysts such as sulfuric acid or p-toluenesulfonic acid used to accelerate the reaction.
Major Products Formed:
Esterification: this compound is the main product.
Hydrolysis: Sorbitol and lauric acid are the primary products.
Scientific Research Applications
Pharmaceutical Applications
Sorbitan laurate serves multiple roles in pharmaceutical formulations:
- Excipient : It is used as an excipient for drug delivery systems, enhancing the solubility of hydrophobic drugs and improving their bioavailability.
- Osmotic Diuretic : It functions as an intravenous osmotic diuretic, aiding in fluid management in clinical settings.
- Stabilizer : In emulsions and suspensions, this compound stabilizes formulations by preventing phase separation .
Case Study: Formulation of Injectable Drugs
A study demonstrated that the inclusion of this compound in injectable formulations improved the stability and bioavailability of poorly soluble drugs. The emulsifying properties allowed for a more uniform distribution of the active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy .
Food Industry Applications
This compound is recognized as a food additive (E493) and is utilized for:
- Emulsification : It stabilizes emulsions in products such as dressings, sauces, and dairy items.
- Crystallization Control : The compound retards crystallization in sugar-based products, improving texture and shelf-life.
- Coating Agent : It is employed in edible coatings for fruits and vegetables to extend freshness and reduce spoilage .
Data Table: Food Applications of this compound
| Application Type | Specific Use Cases | Functionality |
|---|---|---|
| Emulsifier | Salad dressings, mayonnaise | Stabilizes oil-water mixtures |
| Crystallization Retarder | Confectionery products | Maintains desired texture |
| Coating Agent | Fresh produce | Extends shelf life |
Cosmetic Industry Applications
In cosmetics, this compound plays a crucial role as:
- Surfactant : It acts as a cleansing agent in shampoos and body washes.
- Emulsifying Agent : Used in creams and lotions to blend oil and water phases effectively.
- Solubilizer : Facilitates the incorporation of hydrophobic ingredients like essential oils and fragrances into aqueous formulations .
Case Study: Skin Care Formulations
Research indicated that formulations containing this compound exhibited enhanced stability and skin compatibility. In clinical trials, products with this surfactant showed improved moisturization effects compared to those without it .
Industrial Applications
This compound finds utility in various industrial processes:
- Textile Industry : Used as a wetting agent and emulsifier for textile spin finishes.
- Polymer Production : Functions as an emulsifier during the polymerization of thermoplastics.
- Household Products : Incorporated into cleaners and polishes for its surfactant properties .
Data Table: Industrial Uses of this compound
| Industry | Application Type | Functionality |
|---|---|---|
| Textile | Spin finishes | Emulsification |
| Plastics | Polymerization | Emulsification |
| Household Cleaners | Surface cleaning agents | Surfactant |
Mechanism of Action
Sorbitan laurate exerts its effects through its emulsifying properties. It has a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail, allowing it to reduce surface tension and stabilize emulsions . This property enables it to blend water and oil-based ingredients, ensuring uniform dispersion and smooth application of products .
Comparison with Similar Compounds
Table 1: Properties of this compound and Similar Compounds
Structural and Functional Differences
Fatty Acid Chain Length :
- This compound (C12) has a shorter chain than sorbitan stearate (C18) and oleate (C18:1). Shorter chains enhance water dispersibility, making laurate suitable for less viscous formulations, while stearate and oleate are preferred in oil-rich systems .
Ethoxylation: Polysorbate 20 (PEG-20 this compound) is ethoxylated, increasing its hydrophilicity (HLB 16.7 vs. 8.6 for non-ethoxylated laurate). This makes it ideal for oil-in-water (O/W) emulsions in vaccines and injectables .
Toxicity and Regulatory Status: this compound and oleate show similar subchronic toxicity profiles, with growth depression and organ abnormalities observed only at ≥10% dietary concentrations in rats .
Research Findings
- Cytotoxicity: this compound precipitates at ≥150 µg/mL in cell cultures, causing 83–88% cytotoxicity in vitro.
- Drug Delivery : this compound outperforms sodium cholate in stabilizing transethosomes, achieving higher encapsulation efficiency for hydrophobic drugs .
Biological Activity
Sorbitan laurate, also known as Span 20, is a non-ionic surfactant derived from sorbitol and lauric acid. It is widely used in various industries, including cosmetics, food, and pharmaceuticals. This article delves into the biological activity of this compound, focusing on its toxicity, carcinogenicity, antimicrobial properties, and metabolic pathways.
This compound is characterized by its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as an emulsifier and stabilizer in formulations. The compound undergoes hydrolysis in biological systems, leading to the release of lauric acid and sorbitol, which can influence its biological activity.
Acute Toxicity
This compound has been evaluated for acute toxicity in various studies. The compound demonstrated a high tolerance level in animal models:
- LD50 (lethal dose for 50% of the population) for acute oral toxicity was found to be greater than 5 g/kg in rats, indicating low toxicity upon single-dose ingestion .
- Inhalation studies reported an LC50 of ≥5 mg/l for this compound and sorbitan trioleate .
Repeated Dose Toxicity
Long-term studies have indicated that:
- In subchronic feeding experiments involving rats, chickens, and monkeys at concentrations below 10%, no adverse effects were observed. However, at concentrations of 10% or higher, symptoms such as growth depression and gastrointestinal irritation were noted .
- A chronic feeding study showed no adverse effects at a dietary concentration of 5% over two years .
Carcinogenicity
The carcinogenic potential of this compound has been investigated through various studies:
- In one study where this compound was applied topically to mouse skin after initiation with a carcinogen (DMBA), it acted as a tumor promoter .
- Conversely, other studies indicated that this compound was inactive as a carcinogen when tested alone .
Antimicrobial Activity
This compound exhibits antimicrobial properties, particularly against Gram-positive bacteria:
- It has been shown to possess significant activity against pathogens like Staphylococcus aureus and Listeria monocytogenes. The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes .
- However, the hydrolysis of this compound can diminish its efficacy as an antimicrobial agent due to the rapid breakdown into less active components .
Metabolism and Bioavailability
This compound is metabolized primarily through enzymatic hydrolysis:
- Approximately 90% of the compound is absorbed and converted into sorbitol and lauric acid upon ingestion. These metabolites further undergo beta-oxidation or carbohydrate metabolic pathways for elimination from the body .
- The dermal absorption potential of this compound is low due to its large molecular weight, limiting systemic exposure when applied topically .
Case Studies
Case Study 1: Contact Dermatitis
A study involving patients with contact dermatitis revealed reactions to this compound. Symptoms included erythema and pruritus upon topical application. This highlights the importance of assessing individual sensitivities to cosmetic ingredients containing this compound .
Case Study 2: Dietary Impact
In a controlled trial where subjects ingested sorbitan stearate (related compound) daily for 28 days, minor abnormalities were observed in urine tests; however, no significant changes in blood chemistry were reported. This suggests that while there may be some metabolic effects, they are generally mild at recommended dietary levels .
Summary Table of Biological Activities
| Activity | Findings |
|---|---|
| Acute Toxicity | LD50 > 5 g/kg; low toxicity observed |
| Chronic Toxicity | No adverse effects at 5% dietary concentration over two years |
| Carcinogenicity | Tumor promoter under specific conditions; inactive when tested alone |
| Antimicrobial Activity | Effective against Gram-positive bacteria; efficacy may decrease due to hydrolysis |
| Metabolism | Primarily absorbed and metabolized into less active components |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing sorbitan laurate in laboratory settings?
- Methodological Answer : this compound is synthesized via esterification of sorbitan (a sorbitol derivative) with lauric acid, typically catalyzed by acidic or enzymatic agents. Key steps include temperature control (80–120°C), reaction time optimization (4–8 hours), and purification via solvent extraction or vacuum distillation. Characterization involves:
- FTIR to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹) .
- NMR (¹H and ¹³C) to verify the degree of substitution and laurate chain integration .
- HPLC for purity assessment (>95% recommended for experimental reproducibility) .
Q. How can researchers validate the emulsification efficiency of this compound in experimental models?
- Methodological Answer : Emulsification efficiency is tested using phase diagrams and stability assays:
- Prepare oil-in-water (O/W) emulsions with varying HLB values (this compound HLB ~8.6).
- Monitor droplet size via dynamic light scattering (DLS) and stability under centrifugal force (3,000 rpm for 15 min).
- Compare with control surfactants (e.g., Tween 20) to assess relative performance .
Q. What analytical techniques are critical for assessing this compound purity and batch consistency?
- Methodological Answer :
- Titration (acid value <1 mg KOH/g indicates low free fatty acid content).
- Karl Fischer titration for moisture content (<0.5% to prevent hydrolysis).
- GC-MS to detect residual solvents (e.g., hexane) from synthesis .
Advanced Research Questions
Q. How do structural variations (e.g., degree of esterification) in this compound impact its interaction with lipid bilayers in drug delivery systems?
- Methodological Answer :
- Prepare liposomes using thin-film hydration with this compound at varying molar ratios (1–10 mol%).
- Use fluorescence anisotropy to measure membrane fluidity changes.
- Conduct DSC to observe phase transition shifts in DPPC bilayers.
- Purity and monoester content must exceed 98% to avoid confounding results .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Perform systematic solubility studies using USP/Ph.Eur. protocols.
- Use ternary phase diagrams (water/oil/surfactant) to map solubility boundaries.
- Validate with molecular dynamics simulations to model solvent-surfactant interactions.
- Note batch-to-batch variability in this compound synthesis as a potential confounder .
Q. How can researchers design stability studies to evaluate this compound degradation under oxidative stress?
- Methodological Answer :
- Accelerate degradation using 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Monitor peroxide formation via iodometric titration.
- Analyze degradation products (e.g., lauric acid, sorbitan oxides) using LC-MS.
- Include antioxidants (e.g., BHT) in experimental formulations to isolate surfactant-specific instability .
Q. What methodologies are recommended for assessing this compound cytotoxicity in in vitro vs. in vivo models?
- Methodological Answer :
- In vitro : Use MTT/WST-1 assays on human keratinocytes (HaCaT) at 0.1–1 mg/mL for 24–48 hours. Include positive controls (e.g., SDS) and measure IL-6/IL-8 release via ELISA .
- In vivo : Follow OECD 402 (acute dermal toxicity) with Sprague-Dawley rats. Apply 2% (w/v) this compound emulsions; monitor histopathology for epidermal irritation .
Q. How can conflicting data on this compound’s role in micellar vs. lamellar phase formation be reconciled?
- Methodological Answer :
- Conduct small-angle X-ray scattering (SAXS) to differentiate micellar (L1) and lamellar (Lα) phases.
- Varying surfactant concentration (5–20% w/w) and temperature (25–60°C).
- Cross-validate with cryo-TEM imaging.
- Document solvent purity (e.g., deuterated water for SAXS) to eliminate artifacts .
Key Methodological Considerations
- Reproducibility : Document synthesis protocols (catalyst type, reaction time) and characterization parameters (e.g., NMR solvent, scan numbers) per IUPAC guidelines .
- Data Interpretation : Use multivariate analysis (PCA) to distinguish surfactant-specific effects from confounding variables (e.g., residual solvents) .
- Ethical Reporting : Disclose batch variability and purity thresholds in publications to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
